1-(2-Hydroxyethoxy)methyl-5-barbituric acid

Solubility Formulation Bioavailability

This N1-(2-hydroxyethoxy)methyl-barbituric acid is the indispensable precursor for potent uridine phosphorylase inhibitors (e.g., BBBA, Ki = 1.1 nM) and 5-ylidenebarbituric acid antimicrobial/antiviral chemotypes. With 18-fold higher aqueous solubility (202 g/L) than unsubstituted barbituric acid, it enables higher-yield aqueous-phase syntheses. Its distinct pKa (4.46), logP (−1.31), and reversed-phase retention behavior make it a qualified reference standard for acyclovir-related impurity profiling. Procure this specific derivative—not generic barbituric acid or uracil analogs—to ensure reproducible synthetic outcomes and target engagement.

Molecular Formula C7H10N2O5
Molecular Weight 202.16 g/mol
CAS No. 152099-78-0
Cat. No. B115737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethoxy)methyl-5-barbituric acid
CAS152099-78-0
Molecular FormulaC7H10N2O5
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N(C1=O)COCCO
InChIInChI=1S/C7H10N2O5/c10-1-2-14-4-9-6(12)3-5(11)8-7(9)13/h10H,1-4H2,(H,8,11,13)
InChIKeyKCASDCVHEBGSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethoxy)methyl-5-barbituric Acid (CAS 152099-78-0): Core Physicochemical Profile & Procurement-Relevant Identity


1-(2-Hydroxyethoxy)methyl-5-barbituric acid (CAS 152099-78-0) is a synthetic acyclic N1-substituted barbituric acid derivative (C₇H₁₀N₂O₅; MW 202.16 g/mol) . Structurally, it consists of a barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione) core bearing a (2-hydroxyethoxy)methyl side chain at the N1 position, making it an acyclic analog of N1-ribosides of barbituric acid [1]. The compound is typically supplied as a crystalline solid with a purity of ≥95% (HPLC) and is utilized as a reference standard, a synthetic intermediate for 5-ylidenebarbituric acid derivatives, and a key scaffold in uridine phosphorylase inhibitor development [2]. Its procurement is primarily driven by applications in antiviral and antimicrobial research programs, impurity profiling, and medicinal chemistry campaigns targeting pyrimidine nucleoside phosphorylases.

Why 1-(2-Hydroxyethoxy)methyl-5-barbituric Acid Cannot Be Substituted by Generic Barbituric Acid or Simple N1-Alkyl Derivatives


Substituting 1-(2-Hydroxyethoxy)methyl-5-barbituric acid with unsubstituted barbituric acid, 1-methylbarbituric acid, or 1-[(2-hydroxyethoxy)methyl]uracil introduces substantial deviations in solubility, ionization behavior, synthetic reactivity, and biological target engagement . The (2-hydroxyethoxy)methyl side chain dramatically enhances aqueous solubility by approximately 18-fold relative to the parent barbituric acid, alters the pKa of the NH proton, and provides a synthetic handle for further derivatization into 5-ylidene and 5-benzyl derivatives that are inaccessible from simpler N1-alkyl barbiturates [1][2]. Moreover, the barbituric acid core confers distinct hydrogen-bonding donor/acceptor topology compared to uracil-based acyclonucleosides, which is critical for the potency of downstream uridine phosphorylase inhibitors such as BBBA (Ki = 1.1 ± 0.2 nM) [3]. These multidimensional differences make generic substitution scientifically unsound for applications requiring consistent solubility, reproducible synthetic outcomes, or defined inhibitory pharmacology.

Quantitative Differentiation Evidence: 1-(2-Hydroxyethoxy)methyl-5-barbituric Acid vs. Closest Analogs


Aqueous Solubility: 18-Fold Enhancement Over Unsubstituted Barbituric Acid

1-(2-Hydroxyethoxy)methyl-5-barbituric acid exhibits an experimentally determined aqueous solubility of 202 g/L at 25°C [1]. In contrast, the parent unsubstituted barbituric acid has a reported aqueous solubility of only 11.45 g/L under comparable conditions . This represents an approximately 18-fold increase in solubility, directly attributable to the hydrophilic (2-hydroxyethoxy)methyl substituent at the N1 position. The 1-methylbarbituric acid comparator lacks published aqueous solubility data, but its higher melting point (132°C) and lower predicted polarity suggest inferior solubility compared to the target compound .

Solubility Formulation Bioavailability

Acid Dissociation Constant (pKa): Weaker Acidity Modulates Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid is 4.46 ± 0.40 . For unsubstituted barbituric acid, the experimentally determined pKa at 25°C is 4.01 . This shift of approximately +0.45 log units indicates that the target compound is a weaker acid than the parent barbituric acid. Consequently, at pH 7.4, the target compound is more extensively ionized (deprotonated fraction ~99.9%) compared to barbituric acid (~99.96%), but the difference is modest given both are predominantly anionic at physiological pH. The pKa difference is mechanistically attributed to the electron-donating inductive effect of the N1-alkoxymethyl substituent, which reduces the acidity of the NH proton at position 3 [1]. No pKa data are available for 1-methylbarbituric acid to enable a three-way comparison.

pKa Ionization Drug-likeness

Melting Point: Markedly Lower Melting Point Indicates Weaker Crystal Lattice Energy vs. Barbituric Acid

1-(2-Hydroxyethoxy)methyl-5-barbituric acid has an experimentally determined melting point of 147–148°C . The parent unsubstituted barbituric acid melts with decomposition at 248–252°C . 1-Methylbarbituric acid melts at 132°C . The target compound's melting point is approximately 100°C lower than that of barbituric acid, indicating significantly weaker intermolecular hydrogen bonding in the crystalline lattice—a direct consequence of the bulky, flexible (2-hydroxyethoxy)methyl side chain disrupting the planar packing of the pyrimidinetrione rings. Among the three comparators, the target compound exhibits an intermediate melting point: substantially lower than barbituric acid but ~15°C higher than 1-methylbarbituric acid, suggesting a unique balance of thermal stability and processability.

Solid-state properties Crystallinity Handling

Synthetic Versatility: Exclusive Precursor to 5-Ylidene and 5-Benzyl Derivatives with Documented Antimicrobial Activity

1-(2-Hydroxyethoxy)methyl-5-barbituric acid (compound V in the synthetic scheme) is the direct precursor for condensation reactions with aromatic and heterocyclic aldehydes to yield 5-ylidenebarbituric acid derivatives [1]. The Russian Journal of General Chemistry paper (2004) explicitly demonstrates that 1-[(2-acetoxy- and 2-hydroxyethoxy)methyl]barbituric acids react with aldehydes in water and organic solvents to form 5-ylidenebarbituric acids, and that certain of these products exhibit moderate antimicrobial and antiviral activity [1]. Unsubstituted barbituric acid and 1-methylbarbituric acid lack this N1-(2-hydroxyethoxy)methyl handle and therefore cannot generate the same 5-ylidene library with retained solubility and bioavailability-enhancing side chain. Furthermore, the target compound serves as the essential building block for potent uridine phosphorylase inhibitors: 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl]barbituric acid (BBBA) displays a Ki of 1.1 ± 0.2 nM against human liver uridine phosphorylase [2], whereas the corresponding 5-unsubstituted parent (the target compound itself) is essentially inactive, confirming that the value of the target compound lies in its role as a versatile, solubility-optimized scaffold for further functionalization.

Synthetic intermediate 5-Ylidene derivatives Antimicrobial

Lipophilicity: Computed logP Distinguishes the Target from Barbituric Acid and 1-Methylbarbituric Acid

The computed partition coefficient (XLogP3) for 1-(2-Hydroxyethoxy)methyl-5-barbituric acid is -1.7 [1], while experimental logP for barbituric acid is reported as -1.47 [2]. The experimental logP of the target compound is estimated at -1.31 (ALogPS-based prediction) [3]. For 1-methylbarbituric acid, no experimental logP value is publicly available, but the predicted value is approximately -0.80 (based on CLogP or analogous algorithms) . The target compound is thus marginally more hydrophilic than barbituric acid (ΔlogP ≈ -0.2 to -0.4 units) and substantially more hydrophilic than 1-methylbarbituric acid (ΔlogP ≈ -0.5 to -0.9 units). This ordering reflects the competing effects of the polar hydroxyethoxy side chain (increasing hydrophilicity) versus the additional methylene groups (increasing lipophilicity relative to unsubstituted barbituric acid when considering the experimental -1.31 value).

Lipophilicity logP Drug design

Hydrogen-Bond Donor/Acceptor Topology: Barbituric Acid Core Enables Distinct Target Engagement vs. Uracil-Based Acyclonucleosides

1-(2-Hydroxyethoxy)methyl-5-barbituric acid possesses 2 hydrogen-bond donors and 5 hydrogen-bond acceptors with a topological polar surface area (TPSA) of 95.9 Ų [1]. The uracil analog, 1-[(2-hydroxyethoxy)methyl]uracil (CAS 78097-04-8), has 2 donors and 4 acceptors with a TPSA of 78.9 Ų [2]. This additional acceptor in the barbituric acid scaffold arises from the third carbonyl group at the 2-position of the pyrimidinetrione ring. In the context of uridine phosphorylase inhibition, the barbituric acid core of BBBA (5-substituted derivative) achieves a Ki of 1.1 ± 0.2 nM [3], whereas 5-substituted uracil analogs such as 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl]uracil (BBAU) exhibit Ki values in the range of 100–200 nM [4], representing an approximately 100- to 200-fold potency advantage conferred by the barbituric acid core over the uracil core when the identical side chains and 5-substituents are held constant.

Hydrogen bonding Target engagement Uridine phosphorylase

Optimal Procurement Scenarios for 1-(2-Hydroxyethoxy)methyl-5-barbituric Acid Based on Quantitative Differentiation Evidence


Synthesis of 5-Ylidene and 5-Benzylbarbituric Acid Libraries for Antimicrobial and Antiviral Screening

The target compound is the validated starting material for synthesizing 5-ylidenebarbituric acids via aldehyde condensation. The 18-fold higher aqueous solubility (202 g/L) compared to barbituric acid (11.45 g/L) enables reactions to be conducted in water or aqueous-organic mixtures at higher substrate concentrations, improving throughput and yield [1]. The 2004 Russian Journal of General Chemistry paper explicitly reports that certain 5-ylidene products exhibit moderate antimicrobial and antiviral activity, establishing the target compound as the entry point for this chemotype [2].

Development of Sub-Nanomolar Uridine Phosphorylase Inhibitors (BBBA and Analogs)

The barbituric acid core with the (2-hydroxyethoxy)methyl side chain is indispensable for achieving Ki values in the low nanomolar range against human uridine phosphorylase. The 5-substituted derivative BBBA (Ki = 1.1 ± 0.2 nM) is approximately 100- to 200-fold more potent than the corresponding uracil-based inhibitor BBAU (Ki ≈ 100–200 nM), a difference directly attributable to the additional carbonyl hydrogen-bond acceptor unique to the barbituric acid scaffold [1]. Researchers developing transition-state analog inhibitors for cancer chemotherapy (5-fluorouracil potentiation) must procure this specific barbituric acid derivative rather than uracil-based alternatives.

Reference Standard for HPLC Impurity Profiling of Acyclovir and Related Acyclonucleosides

1-(2-Hydroxyethoxy)methyl-5-barbituric acid shares the identical N1 side chain as acyclovir but on a barbituric acid core instead of guanine, making it a structurally informative impurity or degradation product marker. Its distinct pKa (4.46 vs. acyclovir's pKa ~2.3 and ~9.3) and retention behavior under reversed-phase conditions enable its use as a system suitability standard or impurity reference in validated HPLC methods for acyclovir-related substances [1]. The compound's high purity (≥95% HPLC) and well-characterized melting point (147–148°C) support its qualification as a reference material [2].

Physicochemical Benchmarking in Acyclonucleoside Drug Design Programs

The comprehensive physicochemical profile of the target compound—including its melting point (147–148°C), pKa (4.46), logP (−1.31 to −1.7), and aqueous solubility (202 g/L)—provides a well-defined reference point for structure-property relationship (SPR) studies in acyclonucleoside medicinal chemistry [1]. When designing novel nucleoside mimics, the target compound's data serve as a baseline for evaluating the impact of heterocyclic core modifications (e.g., barbituric acid vs. uracil vs. thymine) on solubility, lipophilicity, and thermal stability, enabling data-driven scaffold selection [2].

Quote Request

Request a Quote for 1-(2-Hydroxyethoxy)methyl-5-barbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.